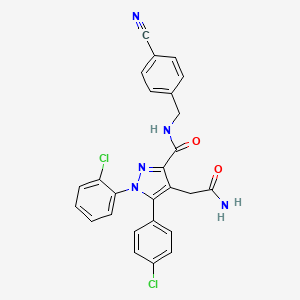

Pyrazole derivative 38

説明

Structure

3D Structure

特性

分子式 |

C26H19Cl2N5O2 |

|---|---|

分子量 |

504.4 g/mol |

IUPAC名 |

4-(2-amino-2-oxoethyl)-1-(2-chlorophenyl)-5-(4-chlorophenyl)-N-[(4-cyanophenyl)methyl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C26H19Cl2N5O2/c27-19-11-9-18(10-12-19)25-20(13-23(30)34)24(32-33(25)22-4-2-1-3-21(22)28)26(35)31-15-17-7-5-16(14-29)6-8-17/h1-12H,13,15H2,(H2,30,34)(H,31,35) |

InChIキー |

XBSLPZFPNMDPEG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)N2C(=C(C(=N2)C(=O)NCC3=CC=C(C=C3)C#N)CC(=O)N)C4=CC=C(C=C4)Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies for Pyrazole Derivatives

Classical Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely employed method for the synthesis of the pyrazole (B372694) ring. These reactions typically involve the formation of the heterocyclic ring in a single step from acyclic precursors.

The reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound is a classic and straightforward method for pyrazole synthesis. This reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The versatility of this method lies in the wide availability of both starting materials, allowing for the synthesis of a diverse range of substituted pyrazoles.

For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) yields 3,5-dimethylpyrazole. By using substituted hydrazines and various 1,3-dicarbonyl compounds, a high degree of substitution can be achieved on the resulting pyrazole ring.

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Derivative |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole |

| Dibenzoylmethane | Phenylhydrazine | 1,3,5-Triphenylpyrazole |

| Ethyl acetoacetate (B1235776) | Hydrazine hydrate | 3-Methyl-5-pyrazolone |

α,β-Unsaturated ketones are also valuable precursors for the synthesis of pyrazoles when reacted with hydrazines. The reaction mechanism involves an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and oxidation or elimination to form the pyrazole ring. This method is particularly useful for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.

The reaction of acetylenic ketones with hydrazine derivatives provides a direct route to pyrazoles. The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the triple bond, followed by cyclization and tautomerization to afford the final pyrazole product. This method is highly efficient and allows for the introduction of a wide variety of substituents on the pyrazole ring.

A less common but effective method for the synthesis of tetrasubstituted pyrazoles involves the reaction of diaryl-hydrazones with 1,2-diols in the presence of an acid catalyst. This reaction proceeds through a pinacol-type rearrangement of the 1,2-diol to form a ketone, which then reacts with the diaryl-hydrazone to form a hydrazone intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the pyrazole ring.

The reaction of furan-2,3-diones with aryl hydrazines offers a pathway to 5-hydroxy-1,5-diaryl-1H-pyrazole-4-carboxylates. This reaction involves the opening of the furan (B31954) ring and subsequent cyclization with the aryl hydrazine to form the pyrazole core.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful and versatile tool for the synthesis of five-membered heterocyclic rings, including pyrazoles. In this approach, a 1,3-dipole, such as a diazo compound or a nitrilimine, reacts with a dipolarophile, typically an alkyne or an alkene, in a concerted or stepwise manner to form the pyrazole ring. This method offers excellent control over the regioselectivity of the reaction, allowing for the synthesis of specific pyrazole isomers.

A prominent example is the reaction of diazomethane (B1218177) with an alkyne. This [3+2] cycloaddition reaction directly yields the pyrazole ring. The use of substituted diazo compounds and alkynes allows for the preparation of a wide array of pyrazole derivatives.

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Resulting Pyrazole Derivative |

| Diazomethane | Acetylene | Pyrazole |

| Phenyldiazomethane | Phenylacetylene (B144264) | 3,5-Diphenylpyrazole |

| Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | 3,4,5-Trisubstituted pyrazole |

Cycloaddition of Diazo Compounds with Alkenes/Alkynes

The 1,3-dipolar cycloaddition between a diazo compound and an alkene or alkyne is a direct and efficient method for constructing the pyrazole core. researchgate.netscispace.com This reaction proceeds readily, often simply by heating the reactants, and can be conducted under solvent-free conditions to produce pyrazole products in high yields, sometimes without the need for extensive purification. researchgate.netrsc.org The reaction of α-diazocarbonyl substrates, in particular, has been shown to be highly effective. rsc.org This approach is foundational for creating pyrazole moieties that are crucial in biomedicine and agricultural chemistry. researchgate.net Recent advancements include visible-light-induced [3+2] cycloadditions, which can proceed under mild conditions. nih.gov For instance, electron-deficient alkynes like phenylacetylene show smooth reactivity with substituted diazo compounds, leading to pyrazole derivatives with high regioselectivity. researchgate.net

Cycloaddition of Nitrilimines with Alkenes

The [3+2] cycloaddition of nitrilimines, which are typically generated in situ from hydrazonoyl halides, with alkenes is another powerful tool for pyrazole synthesis. nih.govchim.it When simple alkenes are used as the dipolarophile, the initial product is a pyrazoline, which must then be oxidized to form the aromatic pyrazole ring. chim.it To circumvent this extra step, researchers have employed alkene substrates that contain a leaving group. nih.gov These "alkyne surrogates," such as trisubstituted bromoalkenes, react with the nitrilimine in a Huisgen cyclization to form a bromopyrazoline intermediate that undergoes spontaneous dehydrobromination, directly yielding the fully aromatized 1,3,4,5-tetrasubstituted pyrazole. nih.gov This strategy offers excellent control over regioselectivity. nih.gov

Synthesis of Pentafluorosulfanylpyrazoles from SF5-alkynes and Diazoacetates (e.g., Ethynylpentafluoro-λ6-sulfane derivatives 38)

The pentafluorosulfanyl (SF5) group is a highly valued substituent in medicinal chemistry, often considered a "super trifluoromethyl" group. researchgate.net A key method for creating SF5-substituted pyrazoles is the 1,3-dipolar cycloaddition of SF5-alkynes with diazoacetates. acs.orgthieme-connect.com To manage the potential hazards associated with heating diazo compounds, this transformation has been successfully implemented under flow conditions. researchgate.netnih.gov

In a representative example, a mixture of an ethynylpentafluoro-λ6-sulfane derivative, such as compound 38 , and a diazoacetate (25 ) is passed through a heated reactor. researchgate.net This reaction yields a mixture of regioisomeric pentafluorosulfanylpyrazoles (39 and 39' ) in high yields. researchgate.net The regioselectivity of the cycloaddition is influenced by the substituent on the SF5-alkyne; alkyl-substituted alkynes tend to favor the 3-SF5-pyrazole isomer (39 ), while aryl-substituted alkynes predominantly yield the 4-SF5-pyrazole isomer (39' ). researchgate.net This is attributed to steric bias during the cycloaddition process. thieme-connect.com

Table 1: Synthesis of SF5-Pyrazoles via Cycloaddition of SF5-Alkynes and Diazoacetates

| SF5-Alkyne (R-group) | Diazoacetate (Ester) | Product Yield | Regioisomeric Ratio (3-SF5 : 4-SF5) | Reference |

|---|---|---|---|---|

| Phenyl | tert-Butyl | 89% | 62:38 | thieme-connect.com |

| 4-Methoxyphenyl | Ethyl | 68% | 57:43 | thieme-connect.com |

| Cyclohexyl | Benzyl | 85% | 61:39 | thieme-connect.com |

| n-Hexyl | Ethyl | 62% | 57:43 | thieme-connect.com |

Regioselective Synthesis via Cyclization of α-Diazoarylacetate

Regioisomeric control is a critical aspect of pyrazole synthesis. One notable method involves the cyclization of α-diazoarylacetate and its derivatives. orientjchem.org For example, Jiang et al. developed a synthesis of pyrazole regioisomers through the cyclization of α-diazoarylacetate and propionate, which is followed by a prototropic rearrangement to furnish the final products. orientjchem.org Another approach involves the base-mediated reaction of pyrylium (B1242799) salts with α-diazo compounds. rsc.org This process occurs through a nucleophilic addition, followed by ring-opening of the pyrylium intermediate and an intramolecular 1,5-cyclization to afford the desired pyrazole-chalcone products regioselectively. rsc.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have become increasingly popular for the synthesis of pyrazole derivatives due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orgmdpi.com These one-pot reactions involve the sequential combination of three or more starting materials to form the target molecule. nih.gov

A common MCR strategy for pyranopyrazoles involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. mdpi.comnih.gov The reaction proceeds through a cascade of condensation, Michael addition, and cyclization steps to rapidly assemble the fused pyrazole system. nih.gov Similarly, three-component reactions of enaminones, aldehydes, and hydrazine hydrochloride in water have been devised as a sustainable route to 1-H-pyrazoles. longdom.org

Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis provides powerful methods for forming carbon-carbon bonds, enabling the late-stage functionalization of pre-formed heterocyclic rings.

Suzuki Coupling Reactions for Pyrazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for synthesizing aryl- and heteroaryl-substituted pyrazoles. nih.govrsc.org The reaction typically involves the palladium-catalyzed coupling of a pyrazole halide (e.g., bromopyrazole) or a pyrazole triflate with an arylboronic acid. nih.govacs.org This approach is valuable because it tolerates a wide range of functional groups and uses stable, commercially available boronic acids. acs.org The Suzuki coupling is particularly useful for introducing aryl groups at a late stage of a synthetic sequence, which is advantageous in medicinal chemistry for creating libraries of related compounds. acs.org The protocol has been successfully applied to various unprotected nitrogen-rich heterocycles, including pyrazoles, under relatively mild conditions. nih.gov

Table 2: Examples of Suzuki Coupling for Aryl Pyrazole Synthesis

| Pyrazole Substrate | Arylboronic Acid | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 1-Methyl-5-triflyl-1H-pyrazole | Phenylboronic acid | Pd(OAc)2 / PCy3 | 81% | acs.org |

| 1-Phenyl-5-triflyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)2 / PCy3 | 85% | acs.org |

| 1-Methyl-5-triflyl-1H-pyrazole | 2-Methylphenylboronic acid | Pd(OAc)2 / PCy3 | 75% | acs.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Vinylphenylboronic acid | XPhos Pd G2 | 94% | rsc.org |

Ruthenium-Catalyzed Condensation for 1,4-Disubstituted Pyrazoles

A novel and efficient method for the synthesis of 1,4-disubstituted pyrazoles involves the ruthenium-catalyzed hydrogen transfer reaction between 1,3-diols and hydrazines. nih.govorganic-chemistry.org This approach serves as a strategic alternative to traditional condensation methods that often rely on potentially unstable 1,3-dicarbonyl precursors. galchimia.com By using stable 1,3-diols as dicarbonyl equivalents, the reaction leverages metal-catalyzed alcohol dehydrogenation to facilitate C-N bond formation in situ. organic-chemistry.org

The optimized catalytic system for this transformation typically consists of RuH₂(PPh₃)₃CO and a bidentate phosphine (B1218219) ligand such as Xantphos, with acetic acid as an additive. organic-chemistry.orggalchimia.com This system has proven effective in achieving yields of up to 75%. organic-chemistry.org The reaction demonstrates good tolerance for a variety of substituents on both the hydrazine and diol starting materials. galchimia.com For instance, both aromatic and aliphatic hydrazines can be successfully coupled with different 1,3-diols. organic-chemistry.org The methodology is also suitable for the regioselective synthesis of unsymmetrical pyrazoles when starting from β-hydroxy ketones. nih.govorganic-chemistry.org The scalability of this process has been demonstrated with successful gram-scale synthesis, highlighting its potential for broader applications, such as the creation of pyrazole libraries for drug discovery. organic-chemistry.orggalchimia.com

| Catalyst System | Substrates | Product Type | Reported Yield | Reference |

| RuH₂(PPh₃)₃CO / Xantphos / AcOH | 1,3-Diols and Alkyl/Aryl Hydrazines | 1,4-Disubstituted Pyrazoles | Up to 75% | organic-chemistry.org |

| RuH₂(PPh₃)₃CO / Xantphos / AcOH | β-Hydroxy Ketones and Hydrazines | Unsymmetrical Pyrazoles | Not Specified | nih.govorganic-chemistry.org |

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for synthesizing C-N bonds and are widely applied to the preparation of aminopyrazoles. arkat-usa.orgnih.gov These methods are valued for their mild reaction conditions and broad substrate scope. arkat-usa.org An efficient protocol has been developed for the amination of unprotected 3- and 4-bromo-1H-pyrazoles. nih.gov This transformation is facilitated by a specialized palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. nih.gov The reaction conditions are mild, allowing for the coupling of a wide array of aliphatic, aromatic, and heteroaromatic amines with bromopyrazoles in moderate to excellent yields. nih.gov

For more challenging substrates, such as 4-halo-5-trifluoromethylpyrazoles, the judicious selection of ligands is crucial for successful C-N bond formation. rsc.org In the amination of 4-halo-1H-1-tritylpyrazoles, the combination of Pd(dba)₂ as the catalyst and tBuDavePhos as the ligand has proven effective, particularly for coupling with amines that lack a β-hydrogen, thereby avoiding side reactions like β-elimination. nih.gov The use of microwave irradiation can also expedite these coupling reactions, which might otherwise require high temperatures and prolonged reaction times. nih.govresearchgate.net The scope of this chemistry has been extended to include the synthesis of diheteroarylamines by coupling bromo-1H-pyrazoles with various aminoheterocycles like aminopyridines, aminoquinolines, and aminopyrimidines. nih.gov

| Pd-Catalyst / Ligand | Pyrazole Substrate | Amine Partner | Key Features | Reference |

| Pd-precatalyst / tBuBrettPhos | 3- and 4-Bromo-1H-pyrazoles | Aliphatic, Aromatic, Heteroaromatic | Mild conditions, broad scope | nih.gov |

| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1H-1-tritylpyrazole | Amines lacking β-hydrogen | Microwave irradiation can be used | nih.gov |

| XPhos/Pd-G3 | 4-Halo-5-trifluoromethylpyrazoles | Various amines | Modular synthesis of tetra-substituted pyrazoles | rsc.org |

| Pd₂(dba)₃ / Ligand 1 | Aryl Bromide/Triflate | Various amines | Pyrazole-tethered phosphine ligand | arkat-usa.org |

Green Chemistry Approaches in Pyrazole Synthesis

Green chemistry principles are increasingly being integrated into synthetic protocols for pyrazoles, focusing on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Nano-ZnO Catalyzed Condensation

Zinc oxide nanoparticles (nano-ZnO) have emerged as an efficient, heterogeneous, and reusable catalyst for the green synthesis of pyrazole derivatives. nih.govnih.gov This catalyst is particularly effective in one-pot, multi-component reactions conducted in aqueous media. semanticscholar.org A prominent example is the four-component synthesis of pyranopyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.govsemanticscholar.org The use of water as a solvent makes this process environmentally friendly. nih.govnih.gov

The nano-ZnO catalyst demonstrates excellent activity, providing the desired products in high yields (85-95%) with short reaction times. nih.govresearchgate.netmdpi.com The mechanism involves the catalyst facilitating both the initial Knoevenagel condensation and the formation of a pyrazolone (B3327878) intermediate, followed by a Michael addition and cyclization. nih.govsemanticscholar.org A key advantage of this method is the ease of catalyst recovery and reuse without significant loss of activity, which enhances the cost-effectiveness and eco-friendliness of the synthesis. nih.govnih.gov The protocol has been successfully applied to produce various 1,3,5-substituted pyrazoles and pyranopyrazole derivatives at room temperature. researchgate.netnanomaterchem.com

| Reactants | Catalyst | Solvent | Key Advantages | Reference |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Nano-ZnO | Water | One-pot, high yields (85-90%), reusable catalyst | nih.govnih.gov |

| Phenylhydrazine, Ethyl Acetoacetate | Nano-ZnO | Not specified | High yield (95%), short reaction time | researchgate.netmdpi.com |

| Cinnamaldehydes, Hydrazine Hydrate | Nano-ZnO | Solvent-free (MW) | Green synthesis, good yields | pharmacophorejournal.compharmacophorejournal.com |

Catalyst-Free Synthesis Protocols

Several synthetic strategies have been developed to produce pyrazoles without the need for a catalyst, aligning with green chemistry goals by simplifying purification and reducing metal waste. A notable catalyst-free method is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which proceeds simply upon heating. rsc.org When α-diazocarbonyl substrates are used, the reaction can be conducted under solvent-free conditions, affording the pyrazole products in high yields, often without requiring further purification. rsc.orgrsc.org

Another approach involves a one-pot, three-component reaction between pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate pyrazole-tethered thioamides under metal- and catalyst-free conditions. beilstein-journals.org This protocol is operationally simple and has a broad substrate scope. beilstein-journals.org A catalyst- and oxidant-free transformation for synthesizing 1,3,5-trisubstituted pyrazoles has also been reported, involving the Michael-type addition of a hydrazone's sp² nitrogen to an α,β-unsaturated keto ester, followed by a redox isomerization. thieme-connect.com Furthermore, spiroacenaphthylene-pyranopyrazole derivatives can be synthesized via a reaction between acenaphthoquinone, pyrazolones, and activated methylene (B1212753) compounds in water, completely avoiding the use of any catalyst. nih.gov

Microwave and Ultrasonic Irradiation Methods

The use of non-conventional energy sources like microwave and ultrasonic irradiation offers significant advantages for pyrazole synthesis, primarily by accelerating reaction rates and often improving yields.

Microwave Irradiation: Microwave-assisted synthesis has been shown to be a rapid and efficient technique for preparing a variety of pyrazole derivatives. rsc.orgresearchgate.net For instance, the condensation of acetophenone (B1666503) and aromatic aldehydes to form chalcones, followed by their cyclization with hydrazine hydrate, can be effectively carried out under microwave irradiation. nih.gov This method has also been applied to synthesize dihydro-pyrazoles from substituted dibenzalacetones and various hydrazines. mdpi.com A particularly green application involves the rapid synthesis of sugar-based pyrazole derivatives in water, highlighting the compatibility of microwave heating with eco-friendly solvents. rsc.org The synthesis of 1-aryl-1H-pyrazole-5-amines has been achieved in 10-15 minutes with yields of 70-90% by heating the reactants in a microwave reactor at 150 °C. nih.gov

Ultrasonic Irradiation: Sonochemistry, or the use of ultrasonic irradiation, provides another effective means to promote pyrazole synthesis. This method has been successfully used for the efficient and regioselective synthesis of trifluoromethyl-containing pyrazoles using a Cu(OTf)₂/Et₃N catalytic system. nih.gov Compared to classical heating methods, the ultrasonic approach provides significantly higher yields in shorter reaction times. nih.gov The synthesis of pyrazole derivatives can also be achieved using a reusable Amberlyst A26 resin as a catalyst under ultrasonic irradiation, offering an energy-efficient and environmentally friendly process with simplified workups. scilit.com Multi-component reactions to form complex structures like dihydropyrano[2,3-c]pyrazoles are also well-suited for ultrasonic promotion, often in aqueous media, leading to excellent yields and simple operational procedures. bohrium.combohrium.com

Synthesis of Specific Pyrazole Derivatives

The synthesis of specific pyrazole precursors is a critical step in building more complex molecular architectures. One such key intermediate is pyrazoline derivative 38 . The formation of this compound is achieved through the condensation of hydrazines with α,β-ethylenic ketones 37 in a solvent such as DMF. nih.gov These pyrazolines 38 serve as direct precursors to the corresponding pyrazole derivatives 40 , which can be obtained through a subsequent oxidation step. nih.gov

Synthesis of 3,5-Diaryl-4-bromo-1H-pyrazoles (e.g., Scheme 38)

A significant method for the synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles involves a one-pot, 1,3-dipolar cycloaddition reaction. orientjchem.orgorientjchem.orgorganic-chemistry.org This approach utilizes the in situ generation of diazo compounds from tosylhydrazones and alkynyl bromides from gem-dibromoalkenes. organic-chemistry.org The reaction demonstrates high regioselectivity and is tolerant of various functional groups, providing moderate to good yields ranging from 67–86%. organic-chemistry.org

The reaction, as outlined by Sha et al., involves treating alkenyl bromides with diazo compounds. orientjchem.orgorientjchem.org Specifically, the process uses sodium hydroxide (B78521) as the base and tetrahydrofuran (B95107) (THF) as the solvent, with optimal yields achieved at a reaction temperature of 80°C for 10 hours. organic-chemistry.org When aldehyde-derived hydrazones are used, the initially formed 3H-pyrazoles isomerize to the more stable 3,5-diaryl-4-bromo-1H-pyrazoles. organic-chemistry.org In contrast, ketone-derived hydrazones typically yield 3,5-diaryl-4-bromo-3H-pyrazoles. organic-chemistry.org This methodology offers a simplified and efficient alternative to traditional multi-step procedures. organic-chemistry.org

Another synthetic route to obtain related structures, specifically chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles, starts from α-bromo-1,3-diaryl-propan-1,3-diones. These intermediates are then treated with nucleophiles such as thiosemicarbazide, isonicotinic acid hydrazide, or semicarbazide (B1199961) hydrochloride in an ethanol (B145695) solvent. tsijournals.com

| Starting Materials | Reagents | Product | Yield (%) | Ref |

| Alkenyl bromides and Diazo compounds (from Tosylhydrazones) | NaOH, THF | 3,5-Diaryl-4-bromo-1H-pyrazoles | 67-86 | orientjchem.orgorganic-chemistry.org |

| α-bromo-1,3-diaryl-propan-1,3-diones | Thiosemicarbazide / Isonicotinicacidhydrazide / Semicarbazide hydrochloride, Ethanol | Chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles | Not Specified | tsijournals.com |

Synthesis of Pyrazoles from Pyrimidines and Pyrimidones (e.g., Scheme 38)

Pyrazoles can be effectively synthesized from heterocyclic precursors like pyrimidines and pyrimidones. mdpi.comnih.gov A notable example involves the reaction of 3-cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate. mdpi.comnih.gov This reaction is conducted under reflux conditions and results in the formation of 5-trifluoromethyl-3-arylpyrazoles in yields of 45–65%. mdpi.com

Similarly, the reaction of 3,5-diacyl-1,4-dihydropyridine with hydrazine in ethanol at 140 °C leads to the formation of bis-pyrazolyl methanes in good yields. mdpi.com These transformations highlight the utility of pyrimidine (B1678525) and pyrimidone scaffolds as versatile starting materials for accessing the pyrazole ring system. mdpi.comnih.gov The conversion of a pyrimidine ring to a pyrazole often involves treatment with hydrazine, which induces a ring transformation. researchgate.netnih.gov

| Precursor | Reagents | Product | Yield (%) | Ref |

| 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones | Hydrazine hydrate | 5-Trifluoromethyl-3-arylpyrazoles | 45-65 | mdpi.com |

| 3,5-Diacyl-1,4-dihydropyridine | Hydrazine, Ethanol | bis-Pyrazolyl methanes | Good | mdpi.com |

Synthesis of 4-Substituted 3-methyl-1,5-diphenyl-1H-pyrazoles (e.g., Figure 38)

A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles has been synthesized and characterized. mdpi.comresearchgate.net The synthesis of the core structure, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, can be achieved through a silver-catalyzed decarboxylative cyclization. rsc.org Characterization data for this compound includes a melting point of 104-106 °C. rsc.org Further functionalization at the 4-position allows for the introduction of various substituents, leading to a diverse library of compounds. researchgate.net

| Compound Name | Melting Point (°C) | Analytical Method | Ref |

| 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | 104-106 | ¹H NMR, ¹³C NMR, HRMS | rsc.org |

| 5-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 114-116 | ¹H NMR, ¹³C NMR, HRMS | rsc.org |

Synthesis of Pyrazolines (e.g., Pyrazolines 38) as Intermediates

Pyrazolines, or dihydropyrazoles, are crucial intermediates in the synthesis of pyrazole derivatives. mdpi.comresearchgate.net One common method for their preparation is the condensation of α,β-unsaturated ketones, such as chalcones, with hydrazines. mdpi.comresearchgate.netchim.it For instance, the reaction of α,β-ethylenic ketones with hydrazines in dimethylformamide (DMF) yields pyrazolines, referred to as pyrazolines 38 in some literature. mdpi.com These intermediates can then be subjected to further reactions, such as alkylation in the presence of lithium diisopropylamide (LDA) followed by oxidation, to afford the corresponding pyrazole derivatives in good yields (66–88%). mdpi.com

The cyclization reaction between a chalcone (B49325) and a hydrazine derivative is a cornerstone of pyrazoline synthesis. researchgate.net This reaction can be initiated by the formation of a β-hydroxy chalcone intermediate, which then dehydrates to a chalcone before undergoing cyclization. researchgate.net The synthesis of N-acyl-2-pyrazolines has also been achieved through the cyclization of chalcones with hydrazine hydrate in the presence of aliphatic acids, with yields up to 84%. researchgate.net

| Reactants | Reagents/Conditions | Intermediate Product | Ref |

| α,β-Ethylenic ketones and Hydrazines | DMF | Pyrazolines 38 | mdpi.com |

| Chalcones and Phenylhydrazine | Acetic acid | 1,3,5-Triaryl-2-pyrazolines | researchgate.netchim.it |

| Chalcones and Hydrazine hydrate | Aliphatic acids | N-Acyl-2-pyrazolines | researchgate.net |

Synthesis of Pyrazole-Containing 2,4-Disubstituted Oxazol-5-one (e.g., related to Argade et al.)

A notable class of pyrazole-containing heterocycles is the 2,4-disubstituted oxazol-5-ones. The synthesis of these compounds, as reported by Argade et al., involves the reaction of a pyrazole-4-carbaldehyde with an amino acid derivative. scilit.comnih.gov Specifically, 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is reacted with hippuric acid in the presence of sodium acetate (B1210297) and acetic anhydride. scilit.com

| Pyrazole Reactant | Co-reactant | Reagents | Method | Ref |

| 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde | Hippuric acid | Sodium acetate, Acetic anhydride | Conventional Heating | scilit.com |

| 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde | Hippuric acid | Sodium acetate, Acetic anhydride | Microwave Irradiation | scilit.compharmajournal.net |

Pharmacological Activities of Pyrazole Derivatives

Antiviral Activity

The antiviral potential of pyrazole (B372694) derivatives has been a subject of extensive research, with studies demonstrating efficacy against a variety of viruses. mdpi.comnih.gov These compounds have been investigated for their ability to inhibit viral replication and proliferation through various mechanisms of action.

Antiviral Efficacy against Herpes Simplex Virus (e.g., Compound 413, related to Figure 38)

A notable example of the antiviral activity of pyrazole derivatives is the in vitro efficacy of Compound 413 against Herpes Simplex Virus type-1 (HSV-1). researchgate.net A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, including Compound 413, were synthesized and evaluated for their ability to inhibit HSV-1 grown on Vero African green monkey kidney cells. researchgate.net The results indicated that Compound 413 exhibited potent antiviral activity, with an IC50 value of 0.02, which was superior to the reference drug used in the study. mdpi.comresearchgate.net This highlights the potential of this specific pyrazole derivative as a lead compound for the development of new anti-HSV-1 agents. nih.govlibis.be

Inhibition of Human Coronavirus (e.g., Pyrano[2,3-c]pyrazole Derivatives)

Derivatives of pyrano[2,3-c]pyrazole have emerged as a promising class of inhibitors against human coronavirus (HCoV). mdpi.comdntb.gov.ua Through in vitro testing, these compounds have demonstrated their ability to control the multiplication of viruses like HCoV-229E. mdpi.com Studies have explored the virucidal, adsorption, and replication inhibition mechanisms of these derivatives. mdpi.com

For instance, a series of pyrano[2,3-c]pyrazole derivatives were synthesized and evaluated for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2. mdpi.comdovepress.com Compounds 6, 7, 14, and 18 from this series displayed varying degrees of inhibition against HCoV-229E, with compound 18 showing a high selectivity index of 12.6. dntb.gov.ua These compounds also demonstrated significant inhibition of the SARS-CoV-2 Mpro, with inhibition percentages ranging from 73.1% to 84.5%, comparable to the positive control, tipranavir (B1684565) (88.6%). dntb.gov.ua The inhibitory concentrations (IC50) for compounds 6, 7, 14, and 18 against the SARS-CoV-2 protease enzyme were 44.78, 359.5, 70.3, and 27.8 μg/mL, respectively, while the reference drug tipranavir had an IC50 of 13.32 μg/mL. mdpi.com These findings suggest that pyrano[2,3-c]pyrazoles are a valuable scaffold for developing novel inhibitors of human coronaviruses. mdpi.comtandfonline.com

Antimicrobial and Antifungal Activity

Pyrazole derivatives have also demonstrated significant antimicrobial and antifungal properties, making them a focus of research for new anti-infective agents. nih.govorientjchem.orgijcpa.in

Antibacterial Efficacy (e.g., Compound 38, Nitrofuran-containing derivatives)

Nitrofuran-containing pyrazole derivatives have shown notable antibacterial activity. nih.govijnrd.org A series of 1,3,4,5-tetrasubstituted pyrazole derivatives containing a nitrofuran moiety were synthesized and screened for their antibacterial effects against various strains, including E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov One particular compound from this series, designated as 3b in the study, exhibited promising results when compared to the standard drug, furacin. nih.gov

In another study, a series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were synthesized as analogues of Nitrofurantoin®, an effective drug for urinary tract infections. ekb.eg These compounds were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. ekb.eg Several of these compounds, such as 7a, 7d, 7f, and 7g, showed good antibacterial activity against Escherichia coli. ekb.eg

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Compound 3b (Nitrofuran-containing) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Promising | nih.gov |

| Compound 7a | Escherichia coli | Good | ekb.eg |

| Compound 7d | Escherichia coli | Good | ekb.eg |

| Compound 7f | Escherichia coli | Good | ekb.eg |

| Compound 7g | Escherichia coli | Good | ekb.eg |

Antifungal Efficacy (e.g., Compound 38, Nitrofuran-containing derivatives)

The same nitrofuran-containing pyrazole derivatives that exhibited antibacterial properties also showed good antifungal activity. nih.gov The antifungal efficacy of these compounds was tested against Candida albicans, with fluconazole (B54011) used as the standard drug. nih.gov Compound 3b from this series again demonstrated promising results. nih.gov

Another study reported on pyrazole derivatives with good activity against Aspergillus niger and Candida albicans. mdpi.com Specifically, a compound designated as Compound 38 in that research showed minimum inhibitory concentrations (MICs) of 0.0125 mg/mL against A. niger and 0.0500 mg/mL against C. albicans. mdpi.com

| Compound | Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 3b (Nitrofuran-containing) | Candida albicans | Not specified, but "promising" | nih.gov |

| Compound 38 | Aspergillus niger | 0.0125 | mdpi.com |

| Candida albicans | 0.0500 | mdpi.com |

Influence of Substituents on Antimicrobial Activity (e.g., Compound 38, 39)

The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. hilarispublisher.com A study investigating a series of pyrazolic derivatives, including compounds 38 and 39 , evaluated their antibacterial and antifungal potential. hilarispublisher.com The structure-activity relationship (SAR) evaluation from this study revealed that the presence of an electron-attracting group, such as a nitro group, or a group with a +π electron effect tended to increase the antimicrobial activity. hilarispublisher.com Conversely, the presence of an electron-donating group, like a methyl group, was found to decrease the activity in compounds 38 and 39 . hilarispublisher.com

Furthermore, research on (azolylphenyl)oxazolidinones, where various azole moieties including pyrazole replaced the morpholine (B109124) ring of linezolid, showed that subtle electronic changes in the azole system greatly affect antibacterial activity. acs.org It was observed that aldehyde, aldoxime, and cyano substituents on the azole generally led to a dramatic improvement in activity against both Gram-positive and Gram-negative bacteria. acs.org In contrast, amide, ester, amino, hydroxy, alkoxy, and alkyl substituents often resulted in no improvement or a loss of antibacterial activity. acs.org

Anticancer Activity

The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy due to its versatile chemical nature, which allows for the synthesis of derivatives with a wide range of biological activities. nih.govnih.gov These derivatives have been shown to target various cancer cell lines and employ multiple mechanisms of action. nih.gov

Activity against Various Cancer Cell Lines (e.g., LoVo, HCT116, MCF-7, HeLa, A549)

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a panel of human cancer cell lines. For instance, some 1,3,4-triarylpyrazoles have shown notable activity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cells, with one derivative, in particular, exhibiting an IC50 value of 6.53 µM against MCF-7 cells. nih.gov Pyrazolo[1,5-a]pyrimidine analogs have also been identified as potent inhibitors of tubulin polymerization, displaying high cytotoxicity against HeLa (cervical), MCF-7, A549, and HCT116 cell lines, with average IC50 values as low as 24.8 nM and 28 nM for specific compounds. nih.gov

Novel pyrazole-linked benzothiazole-β-naphthol derivatives have been synthesized and shown to be effective against A549, HeLa, and MCF-7 cells, with IC50 values in the range of 4.63–5.54 µM. nih.gov Furthermore, certain pyrazole-indole hybrids have demonstrated potent anticancer activity against HCT-116, MCF-7, and A549 cell lines. acs.org In a study of pyrazole-biphenyl derivatives, one compound reflected a 69.95% inhibition and apoptosis of K-562 (leukemia) cells. nih.gov Another study highlighted isatin-pyrazoline hybrids, with one compound showing high activity against leukemia cancer cell lines with GI50 values between 5.49 and 5.75 μM. mdpi.com

The table below summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 1,3,4-Triarylpyrazole (Compound 55) | MCF-7 | 6.53 µM | nih.gov |

| 1,3,4-Triarylpyrazole (Compound 55) | A549 | 26.40 µM | nih.gov |

| 1,3,4-Triarylpyrazole (Compound 55) | HCT116 | 59.84 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (Compound 8) | HeLa, MCF-7, A549, HCT116 | 24.8 nM (average) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (Compound 9) | HeLa, MCF-7, A549, HCT116 | 28 nM (average) | nih.gov |

| Pyrazole-linked benzothiazole-β-naphthol (Compounds 60, 61, 62) | A549, HeLa, MCF-7 | 4.63–5.54 µM | nih.gov |

| Isatin-pyrazoline hybrid (Compound 38) | Leukemia | 5.49–5.75 µM | mdpi.com |

| Pyrazole-arylethanone (Compound 36) | HepG2, HCT116 | Not specified | nih.gov |

| Pyrazole-arylethanone (Compound 37) | HepG2, HCT116 | Not specified | nih.gov |

| Pyrazole-biphenyl (Compound 34) | K-562 | 69.95% inhibition | nih.gov |

| Pyrazole-indole hybrid (Compound 7a) | HCT-116, MCF-7, A549 | Potent activity | acs.org |

| Pyrazole-indole hybrid (Compound 7b) | HCT-116, MCF-7, A549 | Potent activity | acs.org |

Novel Pyrazole Derivatives with Undefined Mechanisms of Action (e.g., related to Compound 37, 38)

While many pyrazole derivatives have well-defined anticancer mechanisms, a significant number exhibit cytotoxic effects through poorly understood pathways. For example, a series of novel pyrazole ring-containing isolongifolanone (B1589518) derivatives were synthesized, and Compound 37 from this series showed the most potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 5.21 µM. nih.gov Mechanistic studies revealed that Compound 37 induces apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein BAX and the tumor suppressor p53. nih.gov

In a different study, a new class of benzothiazolyl pyrazolopyrimidine derivatives was synthesized, and among them, compounds 38 and 39 demonstrated the highest cytotoxicity across a broad range of cancer cell lines. mdpi.com Molecular docking studies suggest that their mechanism of action involves the inhibition of cyclin-dependent kinases CDK2 and CDK9. mdpi.com Another investigation into isatin-pyrazoline hybrids identified Compound 38 as having high activity against leukemia cancer cell lines, though its precise molecular mechanism remains to be fully elucidated. mdpi.com

Pyrazole-Linked Hybrids as Anticancer Agents

The strategy of creating hybrid molecules by linking the pyrazole scaffold with other pharmacologically active moieties has led to the development of potent anticancer agents. mdpi.com This approach aims to combine the therapeutic advantages of different pharmacophores to enhance efficacy and overcome drug resistance.

For instance, pyrazole-indole hybrids have been designed and synthesized, showing promising in vitro anticancer activity against human cancer cell lines such as HCT-116, MCF-7, HepG2, and A549. acs.org Similarly, pyrazole-linked triazolo-pyrimidine hybrids have been developed and evaluated for their therapeutic potential. researchgate.net The fusion of pyrazole with a thiazole (B1198619) moiety has also been explored, resulting in hybrid molecules with anticancer properties. core.ac.uk

One notable example is the development of pyrazole-linked benzothiazole-β-naphthol derivatives, which have demonstrated significant cytotoxicity against A549, HeLa, and MCF-7 cells. nih.gov Another successful approach involves the creation of pyrazole-thiazole hybrids, which have shown promising results as anticancer agents. mdpi.com The versatility of the pyrazole scaffold allows for its incorporation into a wide array of hybrid structures, making it a valuable component in the design of novel anticancer drugs. mdpi.com

Anti-inflammatory and Immunosuppressive Activity

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds also exhibiting immunosuppressive effects. encyclopedia.pub Their mechanisms of action often involve the modulation of key inflammatory pathways.

Modulation of Inflammatory Pathways (e.g., targeting p38 MAPK and COX-2)

A significant mechanism by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. ijpsjournal.comtandfonline.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. ijpsjournal.com Several novel pyrazole derivatives have been shown to be potent and selective COX-2 inhibitors. tandfonline.com

In addition to COX-2 inhibition, many pyrazole derivatives target the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. encyclopedia.pubnih.gov The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAPK, pyrazole compounds can effectively suppress the inflammatory response. nih.govresearchgate.net For example, certain pyrazolyl urea (B33335) derivatives have been investigated for their potent p38 MAPK inhibitory activity and have demonstrated significant anti-inflammatory effects. encyclopedia.pub

The table below details the inhibitory effects of selected pyrazole derivatives on key inflammatory targets.

| Compound Type | Target | Activity | Reference |

| Pyrazole derivative (Compound 1) | NF-κB and p38 MAPK | Decreased pro-inflammatory molecules | tandfonline.com |

| Thiophene-pyrazole hybrids | COX-1/COX-2 | Enzymatic inhibition | tandfonline.com |

| Pyrazole derivative (Compound 13a) | COX-2 | IC50 = 39.43 nM | tandfonline.com |

| Pyrazole derivative (Compound 13c) | COX-2 | IC50 = 38.73 nM | tandfonline.com |

| Pyrazole derivative (M1E) | p38 MAPK, COX-2 | Downregulated gene expression | nih.gov |

| Pyrazole derivative (M1G) | p38 MAPK, COX-2 | Downregulated gene expression | nih.gov |

| Pyrazolyl urea derivative (Compound 178) | p38 MAPK | Significant inhibition | encyclopedia.pub |

Impact on Synovial Inflammation in Arthritis Models

The anti-inflammatory properties of pyrazole derivatives have shown significant therapeutic potential in preclinical models of rheumatoid arthritis. nih.govnih.gov In a collagen-induced arthritis (CIA) mouse model, which mimics human rheumatoid arthritis, treatment with the pyrazole derivatives M1E and M1G led to a significant reduction in the arthritic score and improved the histopathological features of synovitis. nih.govCurrent time information in Bangalore, IN.

These compounds were found to downregulate the expression of several inflammatory genes in the inflamed joints, including p38 MAPK, COX-2, IL-1β, matrix metalloproteinase-3 (MMP3), and TNF-α. nih.gov Furthermore, M1E and M1G reduced the protein expression of phosphorylated p38 MAPK and COX-2, confirming their mechanism of action in a disease context. nih.gov These findings highlight the potential of pyrazole derivatives to ameliorate synovial inflammation and suggest their utility as a therapeutic strategy for rheumatoid arthritis. nih.govekb.eg

Other Biological Activities

The pyrazole scaffold is a versatile structure in medicinal chemistry, leading to derivatives with a wide array of pharmacological properties. researchgate.netmdpi.com Beyond well-known applications, pyrazole derivatives have been explored for various other biological activities, demonstrating their potential in diverse therapeutic areas. nih.govrjpdft.com These activities stem from the unique five-membered heterocyclic ring containing two adjacent nitrogen atoms, which can be substituted at various positions to modulate biological effects. researchgate.net

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals, is implicated in numerous diseases. Pyrazole derivatives have been investigated for their ability to counteract this stress. rjpdft.comnih.gov The pyrazole nucleus itself is considered to have antioxidant properties and may help prevent oxidative damage by reducing lipid peroxidation and boosting antioxidant enzymes like Glutathione Peroxidase (GSH). nih.gov

Research has identified several pyrazole derivatives with significant antioxidant potential. For instance, a study on pyrazole-4-carboxaldehyde derivatives found that 3-(4-hydroxyl-phenyl)-1-phenyl-1-H-pyrazole-4-carbaldehyde exhibited potent radical scavenging activity, which was attributed to the presence of an electron-releasing hydroxyl group. rjpdft.com Other derivatives in the same series, such as 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also showed antioxidant effects. rjpdft.com

Further studies have explored various substituted pyrazoles. nih.gov N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl]methylene derivatives were synthesized and evaluated for their in-vitro antioxidant activity using the Nitric oxide scavenging method. ijpsr.com Additionally, 1,5-diarylpyrazoles and 3,5-diarylpyrazoline derivatives have demonstrated good radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov

Antioxidant Activity of Pyrazole Derivatives

| Compound Name | Activity Detail | Assay Method |

|---|---|---|

| 3-(4-hydroxyl-phenyl)-1-phenyl-1-H-pyrazole-4-carbaldehyde | Potent radical scavenging activity | DPPH and FRAP assay rjpdft.com |

| 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Showed antioxidant activity | DPPH and FRAP assay rjpdft.com |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Showed antioxidant activity | DPPH and FRAP assay rjpdft.com |

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl]methylene) derivatives | Determined by Nitric oxide scavenging method | Nitric oxide scavenging ijpsr.com |

| 1,5-diarylpyrazoles | Good DPPH radical scavenging activity | DPPH assay nih.gov |

Angiotensin Converting Enzyme (ACE) Inhibition

The Renin-Angiotensin System is a critical regulator of blood pressure, and inhibitors of the Angiotensin-Converting Enzyme (ACE) are vital in managing hypertension. Pyrazole derivatives have emerged as potential ACE inhibitors. nih.gov

A study investigating a series of chalcones and their corresponding pyrazole derivatives for ACE inhibitory activity found that several compounds were active. nih.gov Among the pyrazoles tested, compound 15 was identified as the most potent, exhibiting an IC₅₀ value of 0.213 mM. nih.gov Another derivative, pyrazole 10 , also showed effective ACE-inhibitory activity with an IC₅₀ value of 0.123 mM in a separate study. nih.gov The synthesis and evaluation of these compounds contribute to the development of new non-peptide ACE inhibitors. nih.govsigmaaldrich.com

ACE Inhibitory Activity of Pyrazole Derivatives

| Compound Name | IC₅₀ Value (mM) |

|---|---|

| Pyrazole 15 | 0.213 nih.gov |

| Pyrazole 10 | 0.123 nih.gov |

Estrogen Receptor (ER) Ligand Activity

The estrogen receptor (ER) exists in two main subtypes, ERα and ERβ, which can bind a variety of steroidal and non-steroidal ligands. nih.govniscpr.res.in Pyrazole derivatives have been a focus of interest for developing Selective Estrogen Receptor Modulators (SERMs), which can have tissue-specific agonist or antagonist effects. niscpr.res.in The tetrasubstituted pyrazole core is particularly promising for creating ligands with high affinity and selectivity for ER subtypes. niscpr.res.in

Research into novel nitro-substituted triaryl pyrazole derivatives has shown that the substitution pattern significantly influences binding affinity. nih.gov The introduction of a nitro group into the A-phenol ring of these compounds was generally found to enhance their binding to ERβ. nih.govdrugbank.com Specifically, the 2-nitrophenol (B165410) derivative 5c was found to bind effectively to both ERα and ERβ, with Relative Binding Affinity (RBA) values of 5.17 and 3.27, respectively. nih.govdrugbank.comuoa.gr This represented a 27-fold increase in ERβ binding compared to its non-nitrated analogue, propylpyrazole triol (PPT). nih.gov

Another class, pyrazolo[1,5-a]pyrimidines, has been investigated as ER ligands. The compound 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine showed a 36-fold selectivity for ERβ in binding assays and functioned as a selective ERβ antagonist. acs.org

Estrogen Receptor (ER) Binding Affinity of Pyrazole Derivatives

| Compound Name | RBAα | RBAβ | Selectivity Note |

|---|---|---|---|

| 2-nitrophenol derivative 5c | 5.17 nih.govdrugbank.com | 3.27 nih.govdrugbank.com | Binds reasonably well to both subtypes. nih.govdrugbank.com |

| Propylpyrazole triol (PPT) | High | Lower than 5c | ERα-selective binding affinity. nih.gov |

| 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine | - | - | 36-fold selective for ERβ in binding. acs.org |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate neurotransmitter levels in the brain, making them targets for treating neuropsychiatric disorders like depression. nih.govresearchgate.net Pyrazole and its derivatives, which can be seen as cyclic hydrazine (B178648) structures, have been a significant area of research for developing MAO inhibitors. nih.govresearchgate.net

A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated high inhibitory activity against both MAO-A and MAO-B isoforms, with Kᵢ values in the nanomolar range. acs.org For example, some derivatives had Kᵢ values between 27 and 4 nM for MAO-A and between 50 and 1.5 nM for MAO-B. acs.org Stereochemistry was found to be a key factor, as the enantiomers of the most potent compounds showed enhanced selectivity. acs.org

Another study on 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives found that substitutions on the pyrazole ring directed selectivity. thieme-connect.de Derivatives with halogen substitutions on the fifth position of the pyrazole ring were highly selective inhibitors of MAO-A, while those substituted with a 2-naphthyl group showed moderate selectivity for MAO-B. thieme-connect.de The pyrazoline scaffold, a dihydro derivative of pyrazole, is also being actively investigated for developing potent and selective MAO-A inhibitors for antidepressant therapy. nih.gov

MAO Inhibitory Activity of Pyrazole Derivatives

| Compound Series | Target | Inhibitory Activity (Kᵢ values) |

|---|---|---|

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A | 4 - 27 nM acs.org |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | 1.5 - 50 nM acs.org |

| 3-(4-fluorophenyl)-5-aryl(halogen-substituted)-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | MAO-A | High selectivity thieme-connect.de |

| 3-(4-fluorophenyl)-5-aryl(2-naphthyl-substituted)-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | MAO-B | Moderate selectivity thieme-connect.de |

Antiglaucoma Activity

Glaucoma is often associated with elevated intraocular pressure, and carbonic anhydrase (CA) inhibitors are a key class of drugs used in its treatment. Recent studies have shown that sulfonamide derivatives of pyrazole exhibit antiglaucoma activity by inhibiting carbonic anhydrase isoenzymes (hCA-I and hCA-II). nih.govroyal-chem.com

A series of novel pyrazole carboxamide derivatives were synthesized and evaluated as potential antiglaucoma agents. nih.govtandfonline.com These compounds were tested for their inhibitory effects on human carbonic anhydrase I and II (CA-I and CA-II) purified from erythrocytes. nih.govtandfonline.com The results showed that all tested compounds, with one exception, had inhibitory effects on both isoenzymes. tandfonline.com Compounds 3 and 9 from this series demonstrated the highest inhibitory activity. nih.gov

In another study, pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) were synthesized and found to be potent inhibitors of CA isoenzymes, even more so than the parent compound and the standard drug acetazolamide (B1664987) (AAZ). nih.gov This highlights the potential of the pyrazole scaffold in designing new and effective antiglaucoma agents. nih.govscilit.com

Antiglaucoma Activity of Pyrazole Derivatives (Carbonic Anhydrase Inhibition)

| Compound Series/Name | Target | Activity Detail |

|---|---|---|

| Pyrazole Carboxamide Derivative 3 | CA-I & CA-II | Highest inhibitory effect in its series. nih.gov |

| Pyrazole Carboxamide Derivative 9 | CA-I & CA-II | Highest inhibitory effect in its series. nih.gov |

| Pyrazole Carboxamide Derivative 6 | CA-I & CA-II | Lowest inhibitory effect in its series. nih.gov |

| Pyrazole Carboxamide Derivative 8 | CA-I & CA-II | Lowest inhibitory effect in its series. nih.gov |

| Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide | CA-I & CA-II | More potent inhibitors than acetazolamide (AAZ). nih.gov |

Mechanism of Action and Molecular Interactions

Cellular Pathway Modulation

The inhibition of specific enzymes by pyrazole (B372694) derivatives leads to the modulation of critical intracellular signaling pathways.

Modulation of Kinase Signaling Cascades : By inhibiting kinases such as EGFR, PI3K, and p38 MAPK, pyrazole derivatives directly interfere with major signaling pathways like the PI3K/AKT/mTOR and MAPK/ERK cascades. acs.orgnih.gov These pathways are frequently dysregulated in cancer and are central to controlling cell proliferation, survival, and angiogenesis. mdpi.comnoveltyjournals.com For example, compound 40, a 1,3-diarylpyrazole acrylamide (B121943) derivative, showed potent inhibitory activity on both the MAPK/ERK and PI3K/AKT pathways. nih.gov Similarly, compound 4f was shown to significantly reduce the levels of PI3K, AKT, and mTOR. acs.org

Cell Cycle Arrest and Apoptosis Induction : The inhibition of tubulin polymerization or CDKs by pyrazole derivatives has profound effects on cell cycle progression. mdpi.com Disruption of microtubule dynamics leads to mitotic failure and arrests cells in the G2/M phase of the cell cycle. mdpi.comacs.orgcofc.edu This arrest is often followed by the induction of apoptosis (programmed cell death), as evidenced by the activation of caspases and cleavage of PARP. mdpi.comacs.org Likewise, inhibition of CDK2 can induce cell cycle arrest at the G1 phase. rsc.orgnih.gov

DNA Interaction and Damage Response : Pyrazole derivatives that act as topoisomerase inhibitors or DNA binding agents can trigger cellular damage responses. cofc.edunih.gov By inhibiting the enzyme responsible for relieving DNA supercoiling, these compounds can lead to DNA strand breaks and the activation of cell death pathways. nih.gov

Induction of Apoptosis (e.g., Caspase-3, PARP activation)

A crucial mechanism of action for certain pyrazole derivatives is the induction of apoptosis, or programmed cell death. This process is often mediated through the activation of key executioner enzymes.

Caspase-3 Activation : Studies on a pyrazole derivative, compound 37, demonstrated its ability to induce apoptosis by activating caspase-3. nih.gov Similarly, another pyrazole derivative, referred to as 3f, was also found to trigger apoptosis through the activation of caspase-3. nih.govresearchgate.net The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. jpp.krakow.plsemanticscholar.org Some pyrazole derivatives have been shown to induce apoptosis through a caspase-3-dependent mechanism. semanticscholar.org For instance, pyrazole-fused pyranoxanthenones that induce PARP-1 cleavage were also found to activate the post-mitochondrial cascade of caspases-9 and -3. iiarjournals.org

PARP Activation : Poly(ADP-ribose) polymerase (PARP) is another key protein involved in the apoptotic process. Its cleavage by activated caspase-3 is a hallmark of apoptosis. jpp.krakow.plsemanticscholar.org Research on compound 37 showed that it induces apoptosis through the activation of PARP. nih.gov The cleavage of PARP-1, a protein involved in DNA repair, is a characteristic feature of apoptosis induced by chemotherapeutic agents. jpp.krakow.pl

| Compound | Effect | References |

|---|---|---|

| Compound 37 | Activation of caspase-3 and PARP | nih.gov |

| Compound 3f | Activation of caspase-3 | nih.govresearchgate.net |

| Pyrazole-fused pyranoxanthenones | Activation of caspases-9 and -3, PARP-1 cleavage | iiarjournals.org |

Regulation of Apoptotic Proteins (e.g., Bcl-2, BAX, p53)

The regulation of proteins involved in the intrinsic apoptotic pathway is another significant aspect of the mechanism of action of pyrazole derivatives.

Bcl-2 and BAX : The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like BAX is critical for cell survival. jpp.krakow.pl Compound 37 was found to downregulate the expression of Bcl-2 and upregulate the expression of BAX, thereby promoting apoptosis. nih.gov Other pyrazole derivatives have also been shown to decrease Bcl-2 levels and increase BAX levels. jpp.krakow.plresearchgate.net A pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to disrupt the Bcl-2/BAX balance in lung cancer cells, leading to apoptosis. nih.gov

p53 : The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Compound 37 was shown to upregulate the expression of p53. nih.gov Another pyrazole derivative, PPD-1, also demonstrated an increase in p53 expression. nih.gov

| Compound | Effect on Bcl-2 | Effect on BAX | Effect on p53 | References |

|---|---|---|---|---|

| Compound 37 | Downregulation | Upregulation | Upregulation | nih.gov |

| PPD-1 | Downregulation | Upregulation | Upregulation | nih.gov |

Cell Cycle Arrest (e.g., G2/M phase)

Certain pyrazole derivatives have been observed to interfere with the normal progression of the cell cycle, leading to arrest at specific phases. A pyrazole derivative known as PTA-1 was found to arrest cells in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov Similarly, other pyrazole compounds have been reported to induce cell cycle arrest in the G2/M phase. nih.govresearchgate.net For instance, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was shown to induce G2/M cell cycle arrest. nih.gov

Generation of Intracellular Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) within cells is another mechanism by which pyrazole derivatives can induce cell death.

ROS Induction : Compound 37 was found to induce the generation of intracellular ROS. nih.gov Another pyrazole derivative, 3f, was also shown to provoke apoptosis accompanied by an elevated level of ROS. nih.govresearchgate.netnih.gov The induction of ROS can lead to oxidative stress and damage to cellular components, ultimately triggering apoptosis. nih.govmdpi.com

Mitochondrial Depolarization

Mitochondria play a central role in the intrinsic apoptotic pathway. The loss of mitochondrial membrane potential, known as mitochondrial depolarization, is a key event in this process.

Mitochondrial Membrane Potential : Compound 37 was shown to induce mitochondrial depolarization. nih.gov The pyrazole derivative Tpz-1 also caused a slight but significant depolarization of mitochondria. mdpi.com Some aminopyrazole compounds have shown protection from 6-OHDA-induced mitochondrial membrane depolarization. acs.org

DNA Interaction and Damage

Several pyrazole derivatives have been shown to interact with and cause damage to DNA, contributing to their cytotoxic effects. Cyclic pyrazoles are known to act as DNA intercalators, a mode of action that can damage the DNA molecule and interfere with DNA-linked proteins, leading to apoptosis. jpp.krakow.pljpp.krakow.pl

DNA Binding and Damage : Studies on certain annulated pyrazole derivatives, specifically compounds 23 and 24, revealed a high score of DNA binding damage. nih.gov The Comet assay, a method to detect DNA damage, showed that two novel pyrazole derivatives, tospyrquin and tosind, induced dose-dependent DNA damage. jpp.krakow.plresearchgate.net Furthermore, some pyrazolyl-chalcones have been observed to markedly elevate DNA fragmentation. rsc.org It is hypothesized that 1H-pyrazole-3-carboxamide derivatives may exert their antitumor activity through DNA binding. jst.go.jp

| Compound/Derivative Type | Observed Effect | Method of Detection | References |

|---|---|---|---|

| Annulated pyrazole derivatives (23, 24) | High score of DNA binding damage | Not specified | nih.gov |

| Tospyrquin and tosind | Dose-dependent DNA damage | Comet assay | jpp.krakow.plresearchgate.net |

| Pyrazolyl-chalcones | Elevated DNA fragmentation | Not specified | rsc.org |

| 1H-pyrazole-3-carboxamide derivatives | Hypothesized DNA binding | Not specified | jst.go.jp |

Structure Activity Relationship Sar Studies

Substituent Effects on Biological Activity

The type and position of substituents on the pyrazole (B372694) ring are critical determinants of the biological activity of these derivatives. The pyrazole ring has several positions (1, 3, 4, and 5) where substitutions can occur, and each position offers a unique opportunity to modulate the compound's properties. researchgate.net

Importance of Substituents at Positions 1, 3, 4, and 5 of the Pyrazole Ring

Position 1: The N1 position of the pyrazole ring is frequently substituted with alkyl or aryl groups. researchgate.net N1-substituted pyrazoles often exhibit greater stability and different biological properties compared to their unsubstituted counterparts. researchgate.net For instance, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position was found to be optimal for binding affinity. acs.orgnih.gov Other substitutions, such as 4-chlorophenyl or 4-nitrophenyl, resulted in decreased affinity. acs.org

Position 3: Substituents at the C3 position, which can include methyl, phenyl, and carboxyl groups, have a significant impact on the derivative's activity. researchgate.net In the context of cannabinoid receptor antagonists, a carboxamido group at this position was a requirement for potent and selective activity. nih.gov

Position 4: This position is often a site for electrophilic substitution reactions like halogenation, nitration, and sulfonation. globalresearchonline.netijnrd.org The introduction of various functional groups at C4 can modulate the electronic characteristics of the pyrazole ring. researchgate.net

Position 5: Similar to position 3, substituents at C5 can be electron-donating or electron-withdrawing, influencing the molecule's electronic properties. researchgate.net For potent and selective cannabinoid CB1 receptor antagonistic activity, a para-substituted phenyl ring at the 5-position was found to be a key structural requirement. nih.gov The most potent compound in one study featured a p-iodophenyl group at this position. acs.org

The interplay of substituents at these positions allows for the fine-tuning of the physicochemical and pharmacokinetic properties of pyrazole derivatives, making them adaptable for a wide range of therapeutic applications. researchgate.net

Influence of Electron-Attracting and Electron-Donating Groups

The electronic properties of substituents on the pyrazole ring play a pivotal role in determining the biological activity of the resulting derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the compound's efficacy.

Electron-Donating Groups (EDGs):

Groups that donate electron density to the pyrazole ring, such as methyl (-CH3) and methoxy (B1213986) (-OCH3) groups, can influence activity in various ways. For instance, in a study of pyrazole derivatives as N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, the presence of a methyl group was explored. acs.org Specifically, for compound 38 , which features an iso-propyl group (a branched alkyl group that is electron-donating), the inhibitory activity against human NAAA was noted, although linear alkyl chains like ethyl and n-butyl conferred greater potency. acs.org In another context, the presence of electron-donating methoxy substituents at the 3 and 5 positions of a phenyl ring attached to a pyrazole scaffold led to more potent cytotoxicity against cancer cells. nih.gov Conversely, in some cases, the presence of an electron-donating methyl group has been shown to decrease antimicrobial activity. hilarispublisher.com

Electron-Withdrawing Groups (EWGs):

Groups that pull electron density away from the pyrazole ring, such as a nitro group (-NO2), often enhance biological activity. For example, the presence of an electron-attracting nitro group has been shown to increase the antimicrobial activity of certain pyrazole derivatives. hilarispublisher.com In the context of neuroprotective activity, pyrazole derivatives with electron-withdrawing substituents like a para-bromo group on an aromatic ring demonstrated higher activity. frontiersin.org This enhanced activity is often attributed to the modulation of the electronic characteristics of the pyrazole ring, which can influence its binding affinity to biological targets. researchgate.net

The strategic placement of EDGs and EWGs is a key strategy in the rational design of pyrazole-based therapeutic agents. The table below summarizes the influence of some of these groups on biological activity.

| Group Type | Example Substituent | Effect on Biological Activity | Reference |

| Electron-Donating | Methyl (-CH3) | Can decrease antimicrobial activity in some derivatives. hilarispublisher.com | |

| Electron-Donating | iso-Propyl | Contributes to inhibitory activity against NAAA, though less potent than linear alkyl chains. acs.org | |

| Electron-Donating | Methoxy (-OCH3) | Potent cytotoxicity against cancer cells when at positions 3 and 5 of a phenyl ring. nih.gov | |

| Electron-Withdrawing | Nitro (-NO2) | Can increase antimicrobial activity. hilarispublisher.com | |

| Electron-Withdrawing | Bromo (on phenyl ring) | Higher neuroprotective activity. frontiersin.org |

Impact of Halogenation on Activity

Halogenation, the introduction of halogen atoms (e.g., fluorine, chlorine, bromine, iodine) onto the pyrazole ring or its substituents, is a common strategy in medicinal chemistry to modulate the biological activity of pyrazole derivatives. Halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net

The C4 position of the pyrazole ring is particularly susceptible to halogenation. globalresearchonline.netijnrd.orgresearchgate.net For example, the reaction of pyrazoles with N-halosuccinimides can efficiently produce 4-halopyrazoles. researchgate.net

The nature and position of the halogen substituent are critical. For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be optimal for binding affinity. acs.orgnih.gov In the same series, a p-iodophenyl group at the C5 position resulted in the most potent compound. acs.orgnih.gov

In other studies, a bromine substituent has been noted for its impact. For example, the presence of a 3-bromo substituent on a phenyl ring at the 3-position of a pyrazoline ring enhanced antiamoebic activity. ajptonline.com The pronounced lipophilic nature of a bromobenzene (B47551) group has also been highlighted as a key factor in enhancing the pharmacological activity of certain pyrazole derivatives. pjoes.com

The following table illustrates the impact of specific halogen substituents on the activity of pyrazole derivatives:

| Halogen | Position of Substitution | Effect on Biological Activity | Reference |

| Chlorine | N1-phenyl (2,4-dichloro) | Optimal for cannabinoid receptor binding affinity. acs.orgnih.gov | |

| Iodine | C5-phenyl (para-iodo) | Resulted in the most potent cannabinoid receptor antagonist in a series. acs.orgnih.gov | |

| Bromine | C3-phenyl (meta-bromo) | Enhanced antiamoebic activity in pyrazoline derivatives. ajptonline.com |

Structural Modifications for Enhanced Selectivity and Efficacy

The modification of the pyrazole scaffold is a key strategy for improving the selectivity and efficacy of these drug candidates. nih.gov The versatility of the pyrazole ring allows for numerous structural alterations, which can fine-tune the compound's interaction with its biological target while minimizing off-target effects. museonaturalistico.it

One approach involves the strategic introduction of various functional groups at different positions of the pyrazole ring. ijrpr.com For instance, in the development of inhibitors for the enzymes meprin α and meprin β, modifications at positions 3 and 5 of the pyrazole core were evaluated. While the introduction of a second substituent on the phenyl moieties at these positions had a marginal impact on the inhibitory activity against the primary targets, it led to improved selectivity against off-target proteases. nih.gov

Another strategy is the exploration of different substitution patterns to modulate inhibitory activity and selectivity. For example, in the development of pyrazole-based meprin inhibitors, both symmetric and unsymmetrical substitutions at positions 3 and 5 were investigated. nih.gov The introduction of acidic carboxyphenyl moieties at position 3(5) showed that a meta-substitution increased activity against meprin β. nih.gov

Furthermore, N-substitution on the pyrazole ring can also influence binding affinity. The introduction of different lipophilic moieties, such as methyl or phenyl groups, at the nitrogen atom has been shown to alter the activity against meprin α and β. nih.gov

These examples highlight that even subtle structural changes can have a profound impact on the selectivity and efficacy of pyrazole derivatives, underscoring the importance of systematic SAR studies in the drug discovery process.

Correlation between Structural Features and Specific Biological Targets

The specific structural features of pyrazole derivatives are directly correlated with their ability to bind to and modulate the activity of various biological targets. The pyrazole ring itself can act as a bioisostere for an aryl group, improving properties like lipophilicity and solubility. nih.gov While the pyrazole ring may not always form direct interactions with the target protein, it serves as a crucial scaffold that orients the substituents in a way that facilitates optimal binding to the receptor's pocket. nih.gov

For example, in the design of cannabinoid CB1 receptor antagonists, specific structural requirements were identified for potent and selective activity. These included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The most potent compound in this series featured a p-iodophenyl group at the 5-position, a piperidinyl carboxamide at the 3-position, and a 2,4-dichlorophenyl group at the 1-position. acs.orgnih.gov

In the context of enzyme inhibition, the pyrazole core and its substituents can form specific interactions with the active site. For instance, in PDE5 inhibitors like sildenafil, the pyrazole ring can form π–π interactions with specific amino acid residues (e.g., Try612) in the enzyme's binding pocket, contributing to the drug's affinity and efficacy. nih.gov

The following table provides examples of the correlation between structural features of pyrazole derivatives and their specific biological targets:

| Structural Feature | Biological Target | Key Interactions/Observations | Reference |

| p-iodophenyl at C5, piperidinyl carboxamide at C3, 2,4-dichlorophenyl at N1 | Cannabinoid CB1 Receptor | These specific substitutions were found to be requirements for potent and selective antagonistic activity. acs.orgnih.gov | |

| Pyrazole ring with specific substituents | Phosphodiesterase 5 (PDE5) | The pyrazole ring can form π–π interactions with amino acid residues in the active site, enhancing binding affinity. nih.gov | |

| Varied aryl groups at positions 3 and 5 | Organocatalyst for CO2 fixation | Electron-withdrawing groups on the aryl substituents enhanced catalytic activity, while strong electron-donating groups like p-OH-C6H4 also showed high conversions. acs.orgacs.org |

These examples demonstrate that a deep understanding of the SAR of pyrazole derivatives is essential for designing compounds that can selectively and effectively interact with their intended biological targets.

Computational and in Silico Investigations

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the relationship between a molecule's structure and its reactivity.

DFT calculations are employed to elucidate the electronic properties of pyrazole (B372694) derivatives, providing insights into their stability and reactivity. mdpi.com This analysis can determine the distribution of electron density and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. While specific DFT calculations for the quinoline-bearing Pyrazole derivative 38 are not detailed in the available literature, such analyses are standard for this class of compounds to understand their chemical behavior at a molecular level. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is fundamental in structure-based drug design to understand how a ligand interacts with its biological target.

For this compound, identified as a potent COX-2 inhibitor, molecular docking is used to predict its binding affinity within the active site of the COX-2 enzyme. researchgate.net The binding affinity is typically expressed as a scoring function or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. Studies on similar 1,5-diaryl pyrazole derivatives targeting COX-2 have demonstrated a range of predicted binding energies, which correlate with their inhibitory activity. mdpi.com For instance, computational screening of novel pyrazole derivatives has identified compounds with strong binding affinities, suggesting a high potential for effective COX-2 inhibition. mdpi.com

Below is a representative table illustrating the type of data generated from docking studies on pyrazole derivatives against the COX-2 enzyme, based on findings from related compounds.

| Compound ID | Predicted Binding Energy (kcal/mol) | Target Protein |

| Pyrazole Analog T3 | -9.9 | COX-2 |

| Pyrazole Analog T5 | -10.2 | COX-2 |

| Pyrazole Analog T2 | -9.6 | COX-2 |

| Pyrazole Analog T6 | -9.5 | COX-2 |

| Pyrazole Analog T9 | -9.2 | COX-2 |

| This table is illustrative and based on data for analogous 1,5-diaryl pyrazole derivatives targeting COX-2. mdpi.com |